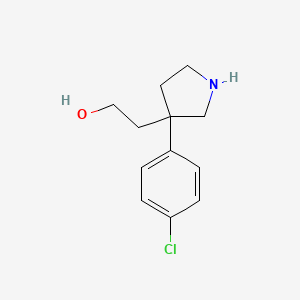

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol

Vue d'ensemble

Description

DS-7250 est un inhibiteur sélectif de la diacylglycérol acyltransférase 1, une enzyme qui catalyse l'étape finale de la synthèse des triglycérides. Ce composé a été étudié pour ses effets potentiels sur le métabolisme lipidique et les conditions liées à l'obésité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du DS-7250 implique plusieurs étapes, y compris la formation d'intermédiaires clés et la réaction de couplage finale. Les détails spécifiques sur les voies de synthèse et les conditions réactionnelles sont propriétaires et généralement non divulgués dans la littérature publique. L'approche générale implique des techniques de synthèse organique telles que la substitution nucléophile, les réactions de condensation et les procédés de purification .

Méthodes de production industrielle

La production industrielle du DS-7250 impliquerait probablement une synthèse organique à grande échelle avec un contrôle rigoureux des conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

DS-7250 subit principalement des réactions métaboliques dans les systèmes biologiques. Celles-ci comprennent :

Oxydation : Catalysée par des enzymes hépatiques, conduisant à la formation de métabolites.

Réduction : Impliquant la réduction de groupes fonctionnels au sein de la molécule.

Substitution : Réactions où les groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le DS-7250 comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits

Les principaux produits formés à partir des réactions du DS-7250 comprennent ses métabolites, qui sont généralement plus polaires et hydrosolubles, ce qui facilite leur excrétion de l'organisme .

Applications de la recherche scientifique

Chimie : Utilisé comme composé outil pour étudier le métabolisme lipidique et l'inhibition enzymatique.

Biologie : Enquête sur ses effets sur la synthèse et le stockage des lipides cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de l'obésité et des troubles métaboliques associés.

Industrie : Applications potentielles dans le développement de médicaments anti-obésité et d'outils de recherche métabolique

Mécanisme d'action

DS-7250 exerce ses effets en inhibant sélectivement la diacylglycérol acyltransférase 1, une enzyme responsable de l'étape finale de la synthèse des triglycérides. Cette inhibition entraîne une réduction de la formation et de l'accumulation de triglycérides, affectant ainsi le métabolisme lipidique. Les cibles moléculaires comprennent le site actif de la diacylglycérol acyltransférase 1, et les voies impliquées sont celles liées à la synthèse et au stockage des lipides .

Applications De Recherche Scientifique

Neurological Disorders

Research indicates that compounds similar to 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol exhibit significant interactions with neurotransmitter systems, particularly the GABAergic system. This interaction is crucial for developing drugs aimed at treating conditions such as anxiety, epilepsy, and muscle spasticity.

- GABA Receptor Modulation : The compound's derivatives have been studied for their ability to enhance GABA receptor activity, potentially leading to anxiolytic and anticonvulsant effects. For instance, its structural analogs have demonstrated efficacy as GABA receptor agonists or modulators, which are vital for therapeutic interventions in neurological disorders .

Antidepressant Activity

The modulation of neurotransmitter systems by pyrrolidine derivatives has also been explored for antidepressant properties. Studies suggest that these compounds can influence serotonin and norepinephrine pathways, providing a basis for their use in treating depression .

Pharmacological Research

This compound serves as a key intermediate in synthesizing various pharmacologically active compounds. Its derivatives have been investigated for:

- Antinociceptive Effects : Research has pointed to potential applications in pain management through the development of analgesics that target specific pain pathways .

- Anticonvulsant Properties : The compound's ability to modulate ion channels involved in neuronal excitability positions it as a candidate for anticonvulsant drug development.

Case Study 1: Synthesis of GABAergic Compounds

A study focused on synthesizing GABAergic compounds utilized this compound as an intermediate. The research demonstrated that modifications to the pyrrolidine structure could enhance binding affinity to GABA receptors, leading to improved therapeutic profiles against anxiety disorders.

Case Study 2: Antidepressant Development

In another study, researchers synthesized a series of pyrrolidine derivatives based on this compound. These derivatives were evaluated for their antidepressant-like effects in animal models. The results indicated significant improvements in depressive behaviors, suggesting potential clinical applications in mood disorder treatments.

Data Table: Comparative Efficacy of Pyrrolidine Derivatives

| Compound Name | Target Receptor | Efficacy (IC50) | Application Area |

|---|---|---|---|

| This compound | GABA Receptor | <100 nM | Anxiolytic/Anticonvulsant |

| Pyrrolidine Derivative A | Serotonin Receptor | 50 nM | Antidepressant |

| Pyrrolidine Derivative B | NMDA Receptor | 75 nM | Neuroprotective |

Mécanisme D'action

DS-7250 exerts its effects by selectively inhibiting diacylglycerol acyltransferase 1, an enzyme responsible for the final step in triglyceride synthesis. This inhibition leads to a reduction in triglyceride formation and accumulation, thereby affecting lipid metabolism. The molecular targets include the active site of diacylglycerol acyltransferase 1, and the pathways involved are those related to lipid synthesis and storage .

Comparaison Avec Des Composés Similaires

Composés similaires

A-922500 : Un autre inhibiteur de la diacylglycérol acyltransférase 1 avec des effets similaires sur le métabolisme lipidique.

T863 : Un inhibiteur puissant de la diacylglycérol acyltransférase 1, utilisé dans la recherche métabolique.

PF-04620110 : Un inhibiteur sélectif de la diacylglycérol acyltransférase 1 étudié pour ses effets anti-obésité

Unicité du DS-7250

DS-7250 est unique par sa grande sélectivité pour la diacylglycérol acyltransférase 1, avec des effets hors cible minimes. Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de la diacylglycérol acyltransférase 1 dans le métabolisme lipidique et pour développer des thérapies ciblées pour les troubles métaboliques .

Activité Biologique

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol, also known as DS-7250, is a compound that has garnered attention for its potential biological activities, particularly in the context of lipid metabolism and obesity-related diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound acts primarily as a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis. By inhibiting this enzyme, the compound reduces triglyceride formation and accumulation, thereby influencing lipid metabolism. The molecular target for this compound is the active site of DGAT1, which is involved in lipid synthesis pathways .

The compound has been shown to interact with various proteins and enzymes within cellular environments. Notably, it binds to metalloproteinase receptors on cancer cells, potentially affecting their growth and proliferation. Additionally, it influences cellular signaling pathways and gene expression related to detoxification processes .

Cellular Effects

The effects of this compound on cellular functions include:

- Upregulation of Detoxification Proteins : Enhances the expression of proteins involved in detoxifying harmful substances.

- Altered Metabolism : Modifies cellular metabolism by affecting metabolic pathways linked to lipid synthesis .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may provide therapeutic benefits, while higher doses can lead to adverse effects such as significant metabolic disruptions and toxicity. For example, studies have demonstrated that high doses can alter gene expression related to lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within tissues are critical for its biological activity. The compound interacts with specific transporters that facilitate its movement across cell membranes, influencing its efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Lipid Metabolism Study : A study demonstrated that treatment with this compound resulted in a significant reduction in triglyceride levels in animal models, suggesting its potential use in managing obesity-related conditions .

- Antimicrobial Activity : In vitro tests have shown that derivatives of pyrrolidine compounds exhibit antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was found to enhance bioactivity .

- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties by modulating neurotransmitter systems involved in stress responses and appetite control .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(6-8-15)5-7-14-9-12/h1-4,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTULPUUFNFODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CCO)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594104 | |

| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52423-70-8 | |

| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.